
1-Phenyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a phenyl group attached to a dihydroindole structure, making it a versatile molecule in synthetic chemistry and biological research.
准备方法
合成路线和反应条件: 1-苯基-2,3-二氢-1H-吲哚可以通过多种方法合成。 一种常用的方法涉及费歇尔吲哚合成,其中苯肼在甲磺酸等酸催化剂存在下与环己酮在回流条件下反应 。该方法以良好的收率得到所需的吲哚衍生物。
工业生产方法: 1-苯基-2,3-二氢-1H-吲哚的工业生产通常涉及大规模的费歇尔吲哚合成,因为它效率高且可扩展。反应条件经过优化以确保高产率和纯度,使其适用于制药和化学工业。
化学反应分析
反应类型: 1-苯基-2,3-二氢-1H-吲哚会发生各种化学反应,包括:
氧化: 它可以氧化成相应的吲哚衍生物。
还原: 还原反应可以将其转化为更饱和的化合物。
取代: 由于吲哚环的富电子性质,亲电取代反应很常见。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用钯碳(Pd/C)的催化加氢是一种典型的方法。
取代: 在路易斯酸催化剂存在下,可以使用氯或溴等卤素进行卤化。
主要产品:
氧化: 生成吲哚-2-羧酸衍生物。
还原: 生成更饱和的吲哚啉衍生物。
取代: 生成卤代吲哚衍生物。
科学研究应用
1-苯基-2,3-二氢-1H-吲哚在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗病毒、抗癌和抗菌特性。
医学: 研究其在药物开发中的作用,特别是在设计选择性雌激素受体调节剂(SERMs)和其他治疗剂方面的作用。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
1-苯基-2,3-二氢-1H-吲哚的作用机制涉及其与各种分子靶标和途径的相互作用。它可以与特定的受体或酶结合,调节其活性。 例如,已知吲哚衍生物与雌激素受体相互作用,影响基因表达和细胞反应 。确切的机制取决于具体的应用和所涉及的生物系统。
类似化合物:
2-苯基吲哚: 具有类似的结构,但苯基的位置不同。
3-苯基吲哚: 另一种结构异构体,苯基在第三位。
吲哚啉: 吲哚的完全饱和衍生物。
独特性: 1-苯基-2,3-二氢-1H-吲哚由于其独特的取代模式而具有独特性,这赋予了它独特的化学和生物学特性。与完全芳香的吲哚相比,其二氢结构使其在某些化学反应中更具反应活性。
相似化合物的比较
2-Phenylindole: Shares a similar structure but differs in the position of the phenyl group.
3-Phenylindole: Another structural isomer with the phenyl group at the third position.
Indoline: A fully saturated derivative of indole.
Uniqueness: 1-Phenyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydro structure makes it more reactive in certain chemical reactions compared to fully aromatic indoles.
属性
CAS 编号 |
25083-11-8 |
|---|---|
分子式 |
C14H13N |
分子量 |
195.26 g/mol |
IUPAC 名称 |
1-phenyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H13N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 |
InChI 键 |
GDLZIYHXVZRNOT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


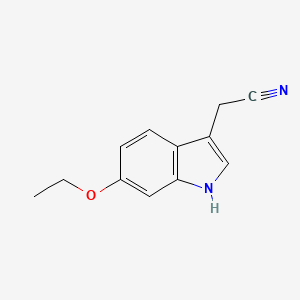

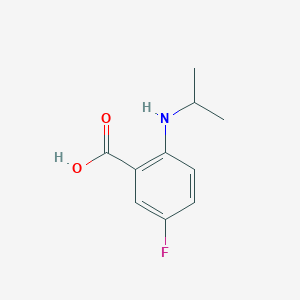
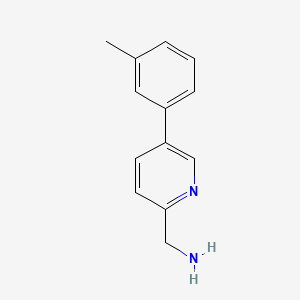

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)


![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
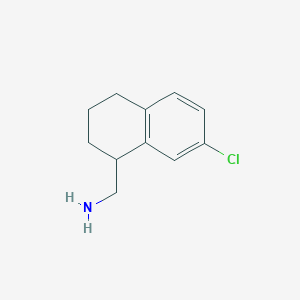
![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)

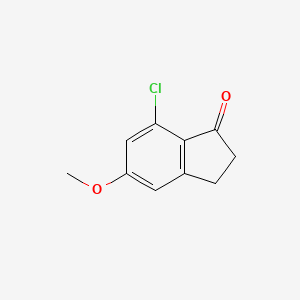
![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)
